Cas no 17696-89-8 (N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide)

17696-89-8 structure
Product Name:N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide
CAS No:17696-89-8
Molecular Formula:C6H14N4O2
Molecular Weight:174.20100
CID:906483
PubChem ID:296132
N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide Properties
Names and Identifiers
-
- N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide
- hydrazine-N,N'-dicarboxylic acid bis-dimethylamide
- N,N,N',N'-Tetramethyl-biharnstoff
- N,N,N',N'-tetramethylhydrazine-1,2-dicarboxamide
- N,N'-Bis-<dimethylcarbamoyl>-hydrazin
- SCHEMBL5470221
- 3-(dimethylcarbamoylamino)-1,1-dimethylurea
- CS-0160398
- AKOS006272579
- NSC-165984
- NSC165984
- DTXSID50304500
- LSY
- D81424
- 1-[(DIMETHYLCARBAMOYL)AMINO]-3,3-DIMETHYLUREA
- 17696-89-8
- N~1~,N~1~,N~2~,N~2~-Tetramethylhydrazine-1,2-dicarboxamide
- N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide
- BS-15604
- NSC 165984
- 1,2-Hydrazinedicarboxamide, N1,N1,N2,N2-tetramethyl-
- 1,2-bis(N,N-dimethylcarbamoyl)hydrazine
-
- InChIKey: RAUKYARZDOSMOO-UHFFFAOYSA-N
- Inchi: InChI=1S/C6H14N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3,(H,7,11)(H,8,12)
- SMILES: CN(C)C(=O)NNC(=O)N(C)C
Computed Properties
- Exact Mass: 174.11200
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 174.112
- Heavy Atom Count: 12
- Complexity: 158
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: -0.9
- Topological Polar Surface Area: 64.7Ų
Experimental Properties
- LogP: 0.22560
- PSA: 64.68000
- Refractive Index: 1.49
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Density: 1.131
N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide Security Information
N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01FWR5-100mg |
1-[(Dimethylcarbamoyl)amino]-3,3-dimethylurea |
17696-89-8 | 95% | 100mg |
$169.00 | 2024-06-19 | |
A2B Chem LLC | AY21105-100mg |
1-[(Dimethylcarbamoyl)amino]-3,3-dimethylurea |
17696-89-8 | 95% | 100mg |
$129.00 | 2024-04-20 | |
Aaron | AR01FWZH-100mg |
1-[(Dimethylcarbamoyl)amino]-3,3-dimethylurea |
17696-89-8 | 95% | 100mg |
$185.00 | 2025-02-12 | |
Chemenu | CM536625-100mg |
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide |
17696-89-8 | 95%+ | 100mg |
$224 | 2023-02-02 | |
eNovation Chemicals LLC | Y1213325-1g |
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide |
17696-89-8 | 95% | 1g |
$900 | 2022-06-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231038-100mg |
N1,N1,N2,N2-Tetramethylhydrazine-1,2-dicarboxamide |
17696-89-8 | 95% | 100mg |
¥3014.00 | 2023-11-21 |
N,N,N'',N''-tetramethylhydrazine-1,2-dicarboxamide Related Literature
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1. Spontaneous formation of light-trapping nano-structures for top-illumination organic solar cells†Zheng-Yu Huang,Si-Wen Chiu,Chang-Wen Chen,Yi-Hong Chen,Li-Yen Lin,Hao-Wu Lin Nanoscale, 2014,6, 2316-2320
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Chi-Chung Kwok,Sze-Chit Yu,Iona H. T. Sham,Chi-Ming Che Chem. Commun., 2004, 2758-2759
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Ashok Kumar,Jitendra Kumar J. Mater. Chem., 2011,21, 3788-3795
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Kye J. Robinson,Yoshiki Soda,Eric Bakker Chem. Commun., 2022,58, 4279-4287
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Alexander Ovchinnikov,Jai Prakash,Svilen Bobev Dalton Trans., 2017,46, 16041-16049
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9. Mechanism of pH influence on aptamer binding with Cd2+ revealed by molecular dynamics simulation†Hongen Yuan,Xiuxiu Wu,Xingfa Ren,Bin Xue,Wenjie Qiu,Dinghui Nong,Tao Yang,Fei Xu New J. Chem., 2023,47, 9239-9249
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Bor-Wei Liang,Wen-Hao Chang,Chun-Sheng Huang,You-Jia Huang,Jyun-Hong Chen,Kai-Shin Li,Kristan Bryan Simbulan,Harshvardhan Kumar,Ching-Yuan Su,Chieh-Hsiung Kuan Nanoscale, 2023,15, 18233-18240
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